molecular formula C5H5F3O2 B14869942 5,5,5-trifluoropent-2-enoic acid

5,5,5-trifluoropent-2-enoic acid

Cat. No.: B14869942
M. Wt: 154.09 g/mol
InChI Key: DNJNMLSOKFTGMW-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropent-2-enoic acid is a fluorinated organic compound with the molecular formula C5H5F3O2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pent-2-enoic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 5,5,5-trifluoropent-2-enoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5,5-Trifluoropent-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-trifluoropent-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by integrating into biological membranes due to its fluorinated nature. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

5,5,5-trifluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2-4(9)10/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJNMLSOKFTGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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